异羊齿烯碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isohyenanchin is a natural product found in Picrodendron baccatum with data available.

科学研究应用

药物化学

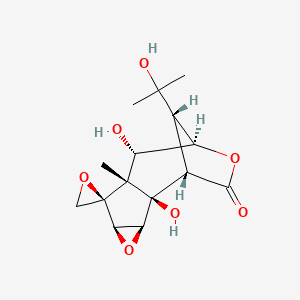

异羊齿烯碱在药物化学领域展现出巨大潜力,特别是设计具有多种生物活性的杂环化合物。其独特的分子结构使探索新的药效基团和开发新型治疗药物成为可能。 该领域的研究所取得的突破可能会为癌症、阿尔茨海默病和糖尿病等疾病的治疗带来新的希望 {svg_1}.

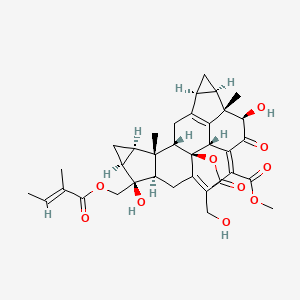

天然产物合成

在天然产物合成领域,异羊齿烯碱可以用来创造自然界中发现的复杂分子结构。其反应性可被利用来形成关键的键,从而实现复杂天然产物的全合成。 这种应用对于理解生物过程至关重要,并可能导致新药的发现 {svg_2}.

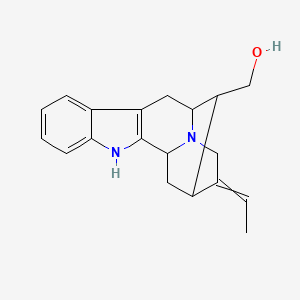

药物发现

异羊齿烯碱在药物发现领域的应用非常广泛。它可以用来研究药物-靶标相互作用,帮助识别新的候选药物。 此外,其结构对于开发高通量筛选方法来加速药物发现过程至关重要 {svg_3}.

作用机制

Target of Action

Isohyenanchin, also known as Hydroxycoriatin, primarily targets RDLac homo-oligomers . These are a type of ion channel that plays a crucial role in the nervous system. Additionally, Isohyenanchin is a weak antagonist of ionotropic GABA receptors , which are critical for inhibitory neurotransmission in the central nervous system.

Mode of Action

As an antagonist, Isohyenanchin binds to its targets (RDLac homo-oligomers and ionotropic GABA receptors) and inhibits their normal function . This inhibition can lead to changes in the electrical activity of neurons, potentially affecting various neurological processes.

Pharmacokinetics

Like many other compounds, its bioavailability would be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolic stability, and rate of excretion .

Result of Action

The molecular and cellular effects of Isohyenanchin’s action would be primarily related to its inhibition of RDLac homo-oligomers and ionotropic GABA receptors . This could lead to changes in neuronal activity and potentially affect various neurological processes.

生化分析

Biochemical Properties

Isohyenanchin plays a significant role in biochemical reactions as an antagonist of ionotropic GABA receptors and RDLac homo-oligomers . It interacts with these receptors by binding to their active sites, thereby inhibiting their function. This interaction is crucial in modulating neuronal signaling pathways. Isohyenanchin’s weak antagonistic effect on GABA receptors suggests it may influence neurotransmission and neuronal excitability .

Cellular Effects

Isohyenanchin affects various cell types and cellular processes. It has been shown to antagonize currents induced by GABA in Drosophila GABA receptors, indicating its role in modulating neuronal activity . This compound influences cell signaling pathways by inhibiting GABA receptor activity, which can affect gene expression and cellular metabolism. Isohyenanchin’s impact on neuronal cells highlights its potential in altering neurotransmission and cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of Isohyenanchin involves its binding interactions with ionotropic GABA receptors and RDLac homo-oligomers . By binding to these receptors, Isohyenanchin inhibits their activity, leading to a decrease in GABA-mediated signaling. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. Isohyenanchin’s ability to modulate receptor activity at the molecular level underscores its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isohyenanchin have been observed to change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Isohyenanchin remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to Isohyenanchin can lead to sustained inhibition of GABA receptors, potentially altering cellular responses and metabolic processes .

Dosage Effects in Animal Models

The effects of Isohyenanchin vary with different dosages in animal models. At lower doses, Isohyenanchin exhibits mild antagonistic effects on GABA receptors, while higher doses can lead to more pronounced inhibition . Threshold effects have been observed, where a certain dosage is required to achieve significant receptor inhibition. At high doses, Isohyenanchin may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Isohyenanchin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux by modulating enzyme activity and metabolite levels . Isohyenanchin’s interactions with metabolic enzymes can influence the synthesis and degradation of other biomolecules, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Isohyenanchin is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. Isohyenanchin’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

Isohyenanchin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. Understanding Isohyenanchin’s subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

属性

IUPAC Name |

(1S,2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5-,6+,7+,8+,9+,10-,13-,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLYIEOSKVYJIP-XIWURNNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Isohyenanchin interact with its target and what are the downstream effects?

A1: Isohyenanchin acts as an antagonist of ionotropic GABA receptors. [, ] Specifically, it inhibits the binding of [35S]‐tert‐butylbicyclophosphorothionate (TBPS) to rat GABAA receptors. [] Electrophysiological studies using two-electrode voltage-clamp on Xenopus oocytes expressing Drosophila GABA receptor subunits (RDLac) demonstrated that Isohyenanchin dose-dependently antagonizes GABA-induced currents. [] This antagonistic action disrupts the normal inhibitory neurotransmission mediated by GABA receptors.

Q2: How does the structure of Isohyenanchin compare to other related compounds and how does this affect its potency on GABA receptors?

A2: Isohyenanchin belongs to a group of terpenoid compounds with a picrotoxane skeleton, similar to picrotoxinin, a known GABA receptor antagonist. [] Within this group, Isohyenanchin, dihydrotutin, and tutin are analogs that primarily differ in their axial C4 substituents. [] Isohyenanchin possesses a hydroxyisopropyl group at this position, while tutin has an isopropenyl group, and dihydrotutin falls in between. [] Studies on RDLac homo-oligomers revealed that tutin exhibited the most potent antagonistic activity, followed by dihydrotutin, with Isohyenanchin being the least potent among the three. [] This structure-activity relationship suggests that the nature of the C4 substituent significantly influences the antagonistic potency of these picrotoxane-based compounds on GABA receptors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B1180581.png)

![2-[(3-Nitro-4-pyridinyl)amino]-1-phenylethanone](/img/structure/B1180592.png)